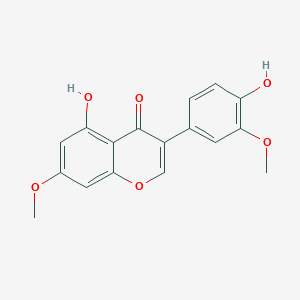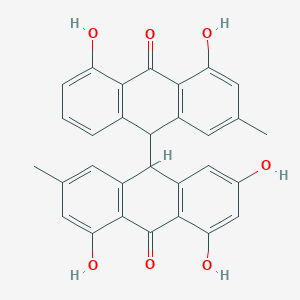
Palmidin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Palmidin C is a flavonoid compound that belongs to the group of polyphenols. It is found in various plant sources such as grapefruit, oranges, and lemons. Palmidin C has gained significant attention in recent years due to its potential therapeutic benefits in various diseases.
Applications De Recherche Scientifique
1. Anticancer Potential
Palmidin C has been identified as a novel potent anticancer phytochemical. It demonstrates potential in inhibiting key proteins involved in cancer, such as NFkB, TGF-β, PI3K, and JAK2. Its effectiveness exceeds that of standard inhibitors for these proteins, showing promise in combating cancer. Moreover, Palmidin C has favorable ADME/T (absorption, distribution, metabolism, excretion/toxicity) properties, drug-likeness, and interactions with xenobiotic enzymes, indicating its potential as a valuable anticancer agent (Kushwaha et al., 2019).
2. Application in Metabolic Processes
Studies on metabolic interrelationships have indicated that compounds like Palmidin C can impact glucose and fatty acid metabolism. The presence of Palmidin C-like compounds can alter the oxidation of glucose and the metabolism of fatty acids, showcasing a possible role in managing metabolic disorders (Shipp, 1964).
3. Role in Endothelial Cell Function
Palmidin C may play a role in endothelial cell function, particularly in the context of atherosclerosis. Oxidized forms of Palmidin C have been studied for their effects on chronic inflammatory response in endothelial cells, suggesting its potential involvement in vascular inflammation and endothelial dysfunction in atherosclerosis (Gargalovic et al., 2006).
Propriétés
Numéro CAS |
17177-86-5 |
|---|---|
Nom du produit |
Palmidin C |
Formule moléculaire |
C30H22O7 |
Poids moléculaire |
494.5 g/mol |
Nom IUPAC |
10-(4,5-dihydroxy-2-methyl-10-oxo-9H-anthracen-9-yl)-1,3,8-trihydroxy-6-methyl-10H-anthracen-9-one |
InChI |
InChI=1S/C30H22O7/c1-12-6-16-23(15-4-3-5-19(32)25(15)29(36)26(16)20(33)8-12)24-17-7-13(2)9-21(34)27(17)30(37)28-18(24)10-14(31)11-22(28)35/h3-11,23-24,31-35H,1-2H3 |
Clé InChI |
VUUFXTUVVIEIMH-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC(=C5)C)O)C(=O)C6=C4C=C(C=C6O)O)C=CC=C3O |
SMILES canonique |
CC1=CC2=C(C(=C1)O)C(=O)C3=C(C2C4C5=C(C(=CC(=C5)C)O)C(=O)C6=C4C=C(C=C6O)O)C=CC=C3O |
Autres numéros CAS |
17177-86-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




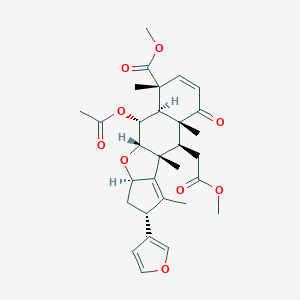
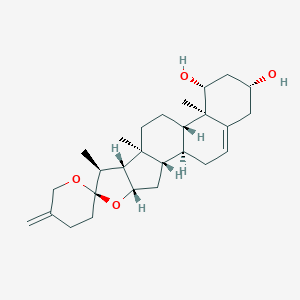

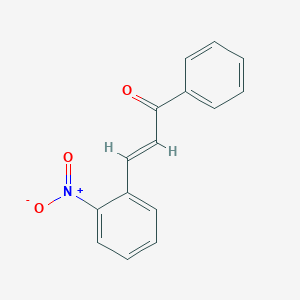


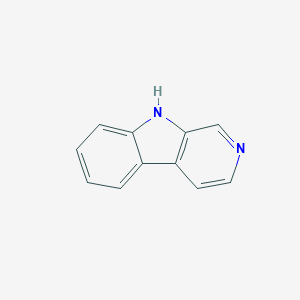
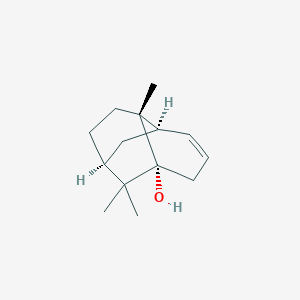
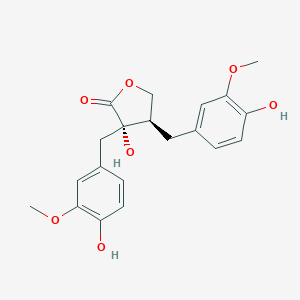
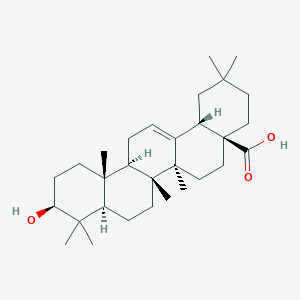
![Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B191998.png)

